3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of a trifluoromethyl group and a cyclopropoxy group in the pyridine ring contributes to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction between a trifluoromethyl pyridine building block and a chlorinated counterpart . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of corresponding oxidized or reduced products.
Scientific Research Applications
3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the cyclopropoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate for the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the preparation of metal-organic frameworks and other specialty chemicals.
Uniqueness
3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl group and the cyclopropoxy group in the pyridine ring. This combination imparts distinctive physicochemical properties, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H7ClF3NO |
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Molecular Weight |
237.60 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3NO/c10-6-3-14-4-7(15-5-1-2-5)8(6)9(11,12)13/h3-5H,1-2H2 |
InChI Key |
CKXZOLLTJUCKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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